molecular formula C20H26N4O2S B2973361 N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide CAS No. 941992-43-4

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide

Cat. No. B2973361
CAS RN: 941992-43-4
M. Wt: 386.51
InChI Key: ITPSJBZRYWYRGO-UHFFFAOYSA-N
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Description

“N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide” is a chemical compound . The molecular formula is C20H20N4O3S and the molecular weight is 396.47.


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Molecular Docking Studies

The compound has been used in molecular docking studies to justify its antileishmanial activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Synthesis and Characterization

The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis . This process can be used to create other similar compounds for further research and development .

Docking with Ampicillin-CTX-M-15

The compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound could potentially be used in the development of new drugs .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for the research and application of this compound are not detailed in the available sources .

properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-12(2)7-8-21-19(25)20(26)22-18-15-10-27-11-16(15)23-24(18)17-6-5-13(3)9-14(17)4/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPSJBZRYWYRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide

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